2-(Dibromomethyl)-5-nitrophenyl acetate
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Overview
Description
2-(Dibromomethyl)-5-nitrophenyl acetate is an organic compound characterized by the presence of a dibromomethyl group, a nitro group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-5-nitrophenyl acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 5-nitro-2-methylphenol to introduce the dibromomethyl group. This is followed by acetylation to form the acetate ester. The reaction conditions often require the use of bromine or a brominating agent, and the acetylation step may involve acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dibromomethyl)-5-nitrophenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the reduction of the nitro group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetate ester.
Major Products
Substitution: Products may include azido or thiocyanato derivatives.
Reduction: The primary product is the corresponding amine.
Hydrolysis: The products are 5-nitro-2-(dibromomethyl)phenol and acetic acid.
Scientific Research Applications
2-(Dibromomethyl)-5-nitrophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dibromomethyl)-5-nitrophenyl acetate involves its interaction with biological molecules. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-5-nitrophenyl acetate: Similar structure but with one bromine atom.
2-(Dichloromethyl)-5-nitrophenyl acetate: Similar structure with chlorine atoms instead of bromine.
2-(Dibromomethyl)-4-nitrophenyl acetate: Similar structure with the nitro group in a different position.
Uniqueness
2-(Dibromomethyl)-5-nitrophenyl acetate is unique due to the presence of both the dibromomethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(dibromomethyl)-5-nitrophenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO4/c1-5(13)16-8-4-6(12(14)15)2-3-7(8)9(10)11/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGWWMFNEMSFDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594944 |
Source
|
Record name | 2-(Dibromomethyl)-5-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99067-39-7 |
Source
|
Record name | 2-(Dibromomethyl)-5-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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